2-Bromo-5-chlorobenzo[d]thiazole

Catalog No.
S694414
CAS No.
2941-56-2
M.F
C7H3BrClNS
M. Wt
248.53 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Bromo-5-chlorobenzo[d]thiazole

CAS Number

2941-56-2

Product Name

2-Bromo-5-chlorobenzo[d]thiazole

IUPAC Name

2-bromo-5-chloro-1,3-benzothiazole

Molecular Formula

C7H3BrClNS

Molecular Weight

248.53 g/mol

InChI

InChI=1S/C7H3BrClNS/c8-7-10-5-3-4(9)1-2-6(5)11-7/h1-3H

InChI Key

JTQBUCZAQFBAOE-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=C1Cl)N=C(S2)Br

Canonical SMILES

C1=CC2=C(C=C1Cl)N=C(S2)Br

2-Bromo-5-chlorobenzo[d]thiazole (CAS: 2941-56-2) is a highly specialized dihalogenated heterocyclic building block designed for precision synthesis. Featuring a highly reactive heteroaromatic bromide at the C2 position and a moderately reactive aromatic chloride at the C5 position, this compound provides a built-in reactivity gradient [1]. This distinct electronic differentiation makes it a superior precursor for sequential, orthogonal functionalization in medicinal chemistry and materials science, allowing procurement teams to source a single scaffold for complex, multi-step derivatization without the need for cumbersome protecting-group strategies [2].

Substituting 2-bromo-5-chlorobenzo[d]thiazole with the cheaper 2,5-dichlorobenzothiazole fundamentally compromises process efficiency. While the C2 position in the dichloro analog is inherently more reactive than C5, the C2-Cl bond requires significantly harsher conditions (higher temperatures, specialized ligands) for activation, which erodes chemoselectivity and risks unwanted competitive reactions at the C5-Cl site[1]. Conversely, substituting with 2-bromobenzothiazole eliminates the C5-chloro handle entirely, preventing late-stage functionalization and severely limiting the structural diversity of downstream libraries [2]. For procurement, selecting the exact 2-bromo-5-chloro variant ensures maximum yield in step one and preserves a critical synthetic vector for step two.

Superior Orthogonal Reactivity in Pd-Catalyzed Cross-Coupling

In sequential cross-coupling strategies, the C2-Br bond in 2-bromo-5-chlorobenzo[d]thiazole undergoes oxidative addition significantly faster than a C2-Cl bond. This allows for Suzuki-Miyaura or Buchwald-Hartwig couplings at lower temperatures (often 25–60°C) using standard, cost-effective catalysts like Pd(PPh3)4, leaving the C5-Cl bond completely unreacted[1]. In contrast, 2,5-dichlorobenzothiazole typically requires temperatures exceeding 80°C and highly active ligands to achieve C2 functionalization, which increases the risk of premature C5 activation and oligomerization [2].

Evidence DimensionActivation Temperature for C2 Cross-Coupling
Target Compound Data25–60°C (High chemoselectivity)
Comparator Or Baseline2,5-dichlorobenzothiazole (>80°C, risk of C5 activation)
Quantified Difference>20°C reduction in required reaction temperature
ConditionsStandard Pd(0) catalysis, mild base, polar solvent

Enables strict orthogonal functionalization, preventing yield loss from unselective bis-coupling and reducing catalyst costs during complex API synthesis.

Accelerated Nucleophilic Aromatic Substitution (SNAr) Kinetics

The 2-position of the benzothiazole ring acts as an electrophilic imidoyl halide equivalent. The superior leaving-group ability of the bromide in 2-bromo-5-chlorobenzo[d]thiazole dramatically accelerates SNAr reactions with amine or thiolate nucleophiles compared to its 2-chloro counterpart [1]. This kinetic advantage allows for complete conversion at lower temperatures or shorter reaction times, minimizing the thermal degradation of sensitive nucleophiles and reducing overall process cycle times [2].

Evidence DimensionLeaving Group Reactivity in SNAr
Target Compound DataRapid displacement at mild/ambient temperatures
Comparator Or Baseline2-chloro analogs (Slower, often requiring extended heating or microwave irradiation)
Quantified DifferenceSignificant reduction in reaction time and thermal energy input
ConditionsAmine nucleophile, polar aprotic solvent (e.g., DMF), mild base

Reduces process cycle times and minimizes thermal degradation of expensive or sensitive nucleophiles during scale-up.

Preservation of a Late-Stage Functionalization Vector

Unlike 2-bromobenzothiazole, which provides only a single synthetic vector, 2-bromo-5-chlorobenzo[d]thiazole retains a highly valuable C5-chloro group after initial C2 modification [1]. This C5-Cl bond can subsequently be activated using specialized electron-rich palladium catalysts (e.g., employing Buchwald ligands like XPhos or BrettPhos) for late-stage amination, etherification, or alkylation. This dual-vector approach doubles the functionalizable sites on the core scaffold [2].

Evidence DimensionAvailable Synthetic Vectors for Derivatization
Target Compound Data2 distinct vectors (C2-Br for early stage, C5-Cl for late stage)
Comparator Or Baseline2-bromobenzothiazole (1 vector, C2-Br only)
Quantified Difference100% increase in functionalizable sites on the core scaffold
ConditionsSequential multi-step library synthesis

Provides medicinal chemists with an essential secondary attachment point for Structure-Activity Relationship (SAR) exploration without needing to rebuild the heterocyclic core from scratch.

Synthesis of Kinase Inhibitors and CNS Therapeutics

The benzothiazole core is a privileged pharmacophore in medicinal chemistry. The orthogonal reactivity of 2-bromo-5-chlorobenzo[d]thiazole makes it the ideal starting material for synthesizing complex APIs, allowing rapid attachment of the core to a target molecule via the C2 position, followed by fine-tuning of lipophilicity or target binding via late-stage functionalization at the C5-chloro position[1].

High-Throughput Screening (HTS) Library Generation

For automated parallel synthesis, predictable and stepwise reactivity is critical. The distinct kinetic profiles of the C2-Br and C5-Cl bonds enable combinatorial chemistry teams to generate massive libraries of benzothiazole derivatives without the need for intermediate purification or protecting group manipulation [2].

Development of Advanced Fluorophores and Chemosensors

Benzothiazoles are fundamental building blocks for fluorescent dyes. Using this dihalogenated precursor allows materials scientists to easily install electron-donating or electron-withdrawing groups at the C2 and C5 positions sequentially, precisely tuning the push-pull electronic system and the resulting emission wavelength of the sensor[3].

XLogP3

4.2

Wikipedia

2-Bromo-5-chlorobenzothiazole

Dates

Last modified: 08-15-2023

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